(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research fields due to its versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis machines. These methods help in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, allowing for selective reactions and modifications .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methoxycarbonyl chloride
- (9H-Fluoren-9-yl)methoxycarbonyl hydrazine
- (9H-Fluoren-9-yl)methoxycarbonyl azide
Uniqueness
Compared to these similar compounds, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid offers unique properties due to its specific structure, making it particularly useful in peptide synthesis and other specialized applications .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20-13(9-10-23-20)11-19(21(26)27)24-22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,23,25)(H,24,28)(H,26,27)/t13-,19-/m0/s1 |
InChI Key |
SNHFWGAUSGEFTL-DJJJIMSYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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